3,4-Difluorothiophene
Overview
Description
3,4-Difluorothiophene is a fluorinated thiophene derivative that is of interest in the field of organic electronics due to its potential use in the synthesis of semiconducting materials. The presence of fluorine atoms is known to influence the electronic properties of thiophene-based compounds, making them suitable for applications in n-type semiconductors and other electronic devices .
Synthesis Analysis
The synthesis of fluorinated thiophene derivatives, such as 3,4-difluorothiophene, often involves the introduction of fluorine atoms or fluorinated groups into the thiophene ring. For example, difluoromethylene-bridged bithiophene and its oligomers have been synthesized, demonstrating the role of the difluoromethylene bridge in maintaining planarity and lowering the LUMO level of the resulting compounds . Additionally, a method for synthesizing (hetero)arene-fused 2,2-difluoro-2,3-dihydrothiophene derivatives has been developed, which involves the reaction of a thiolate with difluorocarbene .
Molecular Structure Analysis
The molecular structure of fluorinated thiophenes is characterized by the presence of fluorine atoms, which can significantly affect the planarity and electronic properties of the molecule. X-ray analyses have revealed that the difluoromethylene bridge in bithiophene derivatives contributes to the planarity between thiophene rings . Similarly, the crystal structure of related cation radicals shows temperature-dependent polymorphism and features columnar "slipped π-stacks" of cations .
Chemical Reactions Analysis
Fluorinated thiophenes participate in various chemical reactions that are useful for the synthesis of complex organic electronics. For instance, the reactivity of tetrafluorothiophene S,S-dioxide as a diene and dienophile has been explored, leading to the synthesis of 3,4-difluoro- and tetrafluorothiophene derivatives . Moreover, the synthesis of 3-chloro-4-fluorothiophene-1,1-dioxide demonstrates its utility as a diene in Diels-Alder reactions with different types of dienophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-difluorothiophene derivatives are influenced by the fluorine substituents, which can lower the LUMO energy levels and enhance the electron-accepting ability of the compounds. This is evident in the n-type semiconducting behavior of perfluorohexyl-substituted quaterthiophene derivatives, which exhibit field-effect electron mobilities . The solid-state organization of fluorocarbon-substituted oligothiophenes indicates strong intermolecular interactions and phase separation between the aromatic core and fluorocarbon chains, which affect their electronic properties . Additionally, the synthesis of a diketopyrrolopyrrole conjugated polymer based on 4,4'-difluoro-2,2'-bithiophene has shown promising results in organic thin-film transistors and organic photovoltaics .
Scientific Research Applications
Photovoltaic Properties:
3,4-Difluorothiophene has been instrumental in the development of solar cell materials. Polythiophene derivatives incorporating 3,4-Difluorothiophene units have demonstrated the ability to lower the highest occupied molecular orbital (HOMO) and narrow the bandgap of solar cell polymers, leading to improved photovoltaic performance. In particular, the introduction of fluorine atoms into polythiophene backbones has been observed to significantly enhance the power conversion efficiency of polymer solar cells (Huang et al., 2013).
Enhancement of Electron Mobility:
The incorporation of 3,4-Difluorothiophene into polymer structures has been found to significantly improve electron mobility in thin-film transistors. This has been attributed to the downshifted LUMO energy level and diminished steric hindrance effect brought about by the fluoro substitutes in 3,4-Difluorothiophene, resulting in high electron mobility and good device performance in all-polymer solar cell applications (Zhao et al., 2017).
Liquid Crystal Compounds:
3,4-Difluorothiophene has been used in the synthesis of novel liquid crystal compounds. These compounds have exhibited broad nematic phase ranges and high clearing points, making them suitable for various applications in display technologies (Du Wei, 2003).
Organic Thin-Film Transistor Applications:
In the field of organic electronics, 3,4-Difluorothiophene-based polymers have been designed and synthesized for use in organic thin-film transistors. These materials have demonstrated balanced hole and electron mobilities, paving the way for the development of high-performance ambipolar thin-film transistor devices (Sonar et al., 2016).
Bulk-Heterojunction Solar Cells:
Poly(isoindigo-alt-3,4-difluorothiophene) analogues, utilized as "polymer acceptors" in bulk-heterojunction solar cells, have achieved efficiencies greater than 7% when used alongside polymer donors. This marks a significant advancement in the development of "all-polymer" bulk-heterojunction solar cells, highlighting the potential of 3,4-Difluorothiophene in non-fullerene polymer solar cell applications (Liu et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3,4-difluorothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F2S/c5-3-1-7-2-4(3)6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIBDPMYKKYHTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617832 | |
Record name | 3,4-Difluorothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluorothiophene | |
CAS RN |
19259-15-5 | |
Record name | 3,4-Difluorothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.